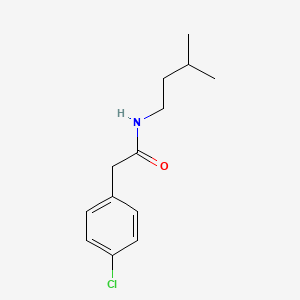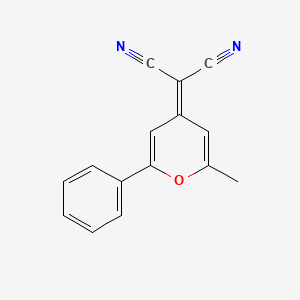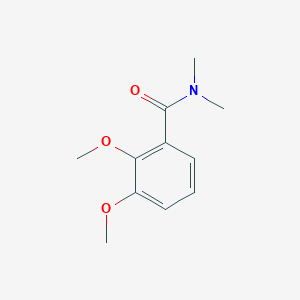
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DMTF, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a small molecule that has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
DMTF exerts its anticancer effects by selectively inhibiting the c-Met receptor tyrosine kinase. This kinase is overexpressed in many types of cancer cells and plays a key role in tumor growth, invasion, and metastasis. By inhibiting c-Met, DMTF blocks the signaling pathways that promote cancer cell survival and proliferation. DMTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTF has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed after oral administration and has a half-life of approximately 6 hours. DMTF is primarily metabolized by the liver and excreted in the urine. In terms of biochemical effects, DMTF has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in cancer cells. Physiologically, DMTF has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMTF is its selectivity for the c-Met receptor tyrosine kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. DMTF has also shown good pharmacokinetic properties and low toxicity in preclinical studies. However, one limitation of DMTF is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on DMTF could focus on several areas. One area of interest is the development of more efficient synthesis methods for DMTF. Another area of interest is the identification of biomarkers that could predict response to DMTF treatment in cancer patients. Additionally, further preclinical studies could explore the potential of DMTF as a therapy for other diseases, such as fibrosis and inflammation. Finally, clinical trials could be conducted to evaluate the safety and efficacy of DMTF in cancer patients.
Méthodes De Synthèse
DMTF can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylphenyl hydrazine with 2,4,6-trifluoro-1,3,5-triazine to form 2,4-dimethylphenyl-6-trifluoromethyl-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield DMTF.
Applications De Recherche Scientifique
DMTF has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and liver cancer. DMTF has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin. In addition, DMTF has shown promise as a potential therapy for other diseases, such as fibrosis and inflammation.
Propriétés
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-6-3-4-8(7(2)5-6)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLMIGCTGPOQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)

![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)



